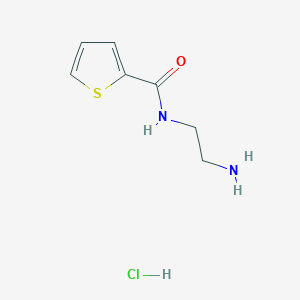

N-(2-Aminoethyl)-2-thiophenecarboxamide HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

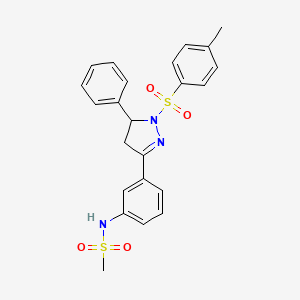

“N-(2-Aminoethyl)-2-thiophenecarboxamide HCl” is a chemical compound. It is also known as “MONOMETHACYLAMIDEETHYLENEDIAMINE HCL” with a molecular weight of 164.635 . It appears as a crystalline powder .

Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)-2-thiophenecarboxamide HCl” is a crystalline powder . A related compound, “N-(2-Aminoethyl)maleimide Hydrochloride”, has a melting point of 163 °C (dec.) and is soluble in methanol .Applications De Recherche Scientifique

Corrosion Inhibition

N-(2-Aminoethyl)-2-thiophenecarboxamide derivatives have been evaluated for their effectiveness as corrosion inhibitors. For instance, a novel thiophene Schiff base demonstrated significant inhibition efficiency on mild steel in hydrochloric acid, with electrochemical analysis showing up to 96.8% efficiency. Theoretical calculations further supported these experimental results, highlighting the compound's potential in corrosion protection applications (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).

Synthesis of Morpholines

Research has shown that sulfinamides, closely related to N-(2-Aminoethyl)-2-thiophenecarboxamide, are highly effective amine protecting groups. They have been used in the conversion of amino alcohols into morpholines, a class of compounds with various pharmaceutical applications. This methodology enables the selective synthesis of monoprotected N-sulfinyl amino alcohols, demonstrating the utility of these compounds in complex organic syntheses (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

Protein and Peptide Chemistry

The chemical reactivity of N-(2-Aminoethyl)-2-thiophenecarboxamide and related compounds with peptides and amino acids has been explored in several studies. For instance, N-Ethylmaleimide, a compound with similar reactivity, has been used to modify proteins, reacting specifically with thiol groups but also showing reactivity with amino groups of peptides and certain amino acids. This highlights the compound's potential for targeted chemical modifications in proteins and peptides (Smyth, Blumenfeld, & Konigsberg, 1964).

Orientations Futures

“N-(2-Aminoethyl)-2-thiophenecarboxamide HCl” and related compounds have potential applications in various fields. For instance, “N-[2-[(2-aminoethyl) amino] ethyl]-9-octadecenamide” has been tested as an effective and economic acid inhibitor for A3 steel in an acid medium . Another related compound, “N-(2-Aminoethyl)-1-aziridineethanamine”, has been synthesized and used as ACE2 inhibitors for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome . Furthermore, “N-(2-aminoethyl)-1 aziridine-ethanamine” has been used in the formation of lipid-like nanoparticles for mRNA delivery .

Mécanisme D'action

Target of Action

It is known that similar compounds interact with various receptors and enzymes in the body, influencing a range of biochemical processes .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

Similar compounds are generally well-absorbed, widely distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been shown to influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of N-(2-Aminoethyl)-2-thiophenecarboxamide Hydrochloride can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other chemicals .

Propriétés

IUPAC Name |

N-(2-aminoethyl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFBROQLQLQZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2962520.png)

![N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride](/img/structure/B2962523.png)

![4-[4-({4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl}disulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B2962528.png)

![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-nitrobenzamide](/img/structure/B2962529.png)

![4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2962534.png)

![3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2962535.png)

![3-Methyl-5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2962540.png)

![Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2962542.png)